molecular formula C13H14O3 B8560638 2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde

2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde

Cat. No.: B8560638
M. Wt: 218.25 g/mol
InChI Key: INYWPTCIEPYRIX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde exerts its effects involves interactions with molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde

InChI

InChI=1S/C13H14O3/c1-2-3-10-9(6-7-14)4-5-11-12(10)8-16-13(11)15/h4-5,7H,2-3,6,8H2,1H3

InChI Key

INYWPTCIEPYRIX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1COC2=O)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the flask charged with 5-allyl-4-propyl-2-benzofuran-1(3H)-one (60 mg) was added methanol (10 mL). The solution was chilled to −78° C. before ozone was bubbled through. Ozone was stopped when the solution turned light blue. Excess ozone was removed by bubbling nitrogen through the solution, which was followed by addition of dimethyl sulfide (170 mg, 2.8 mmol). The mixture was allowed to warm to RT. The desired product, (1-oxo-4-propyl-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde, was purified by silica gel chromatography.
Quantity
60 mg
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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